(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-methyl-2-(trifluoromethyl)benzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position on the aromatic ring.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Borylation: The lithiated intermediate is then treated with a boron source, typically trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Although less common, the boronic acid group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Corresponding phenols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered and less electron-withdrawing.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the trifluoromethyl group, resulting in different electronic properties.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the methyl group, affecting its reactivity and steric profile.
Uniqueness
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups. This combination influences its reactivity, making it a versatile reagent in organic synthesis. The trifluoromethyl group is highly electron-withdrawing, which can stabilize intermediates and transition states, while the methyl group provides steric hindrance that can influence selectivity in reactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
[4-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOJXIIVCMNOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609595 | |
Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021860-94-5 | |
Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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